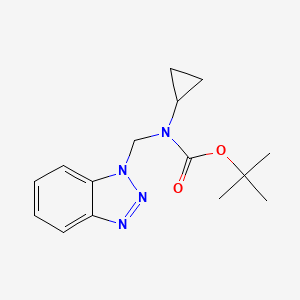
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate, also known as BTT-1023, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate inhibits the function of CD73 by binding to its active site. CD73 is an ecto-nucleotidase that converts AMP to adenosine. Adenosine is known to have immunosuppressive effects, and by inhibiting CD73, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate can reduce the production of adenosine and therefore reduce immunosuppression.
Biochemical and Physiological Effects:
Studies have shown that tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate can reduce inflammation and autoimmune responses in animal models of multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. In addition, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate in lab experiments is its specificity for CD73. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate does not inhibit other ecto-nucleotidases, which reduces the risk of off-target effects. However, one limitation of using tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate is its potential toxicity. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate has been shown to cause liver toxicity in animal models, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate. One potential direction is to investigate its potential therapeutic applications in other autoimmune diseases such as lupus and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other immunomodulatory agents to enhance its therapeutic effects. Additionally, further studies are needed to better understand the mechanism of action and potential toxicity of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate.
Synthesis Methods
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate can be synthesized using a two-step reaction process. The first step involves the reaction of 1H-1,2,3-benzotriazole with tert-butyl chloroformate to form tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl) carbamate. The second step involves the reaction of the intermediate product with cyclopropylamine to form tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate.
Scientific Research Applications
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate has been primarily studied for its potential therapeutic applications in autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. Studies have shown that tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate can inhibit the function of CD73, an enzyme that plays a role in the production of adenosine, which is involved in regulating immune responses. By inhibiting CD73, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate can potentially reduce inflammation and autoimmune responses.
properties
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18(11-8-9-11)10-19-13-7-5-4-6-12(13)16-17-19/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDHPPSRIPPNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CN1C2=CC=CC=C2N=N1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

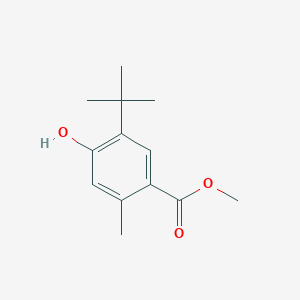
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2743542.png)
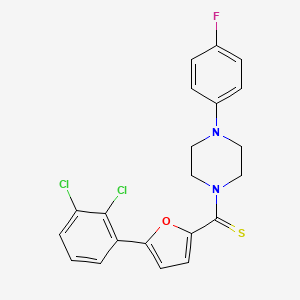
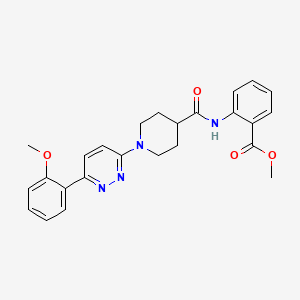
![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)
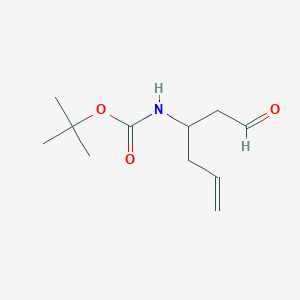
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2743551.png)
![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)
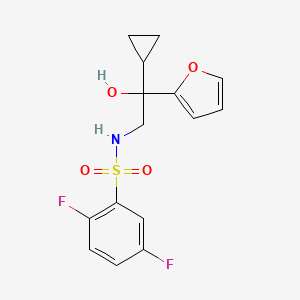
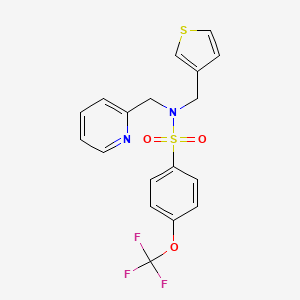
![2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid](/img/structure/B2743560.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)
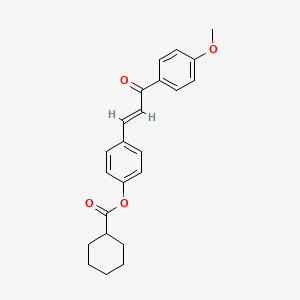
![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)